

An In-Depth Technical Guide to 4-Octylphenol Isomers and Their Chemical Structures

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-octylphenol** isomers, detailing their chemical structures, physicochemical properties, and analytical methodologies. It also explores their biological activity, particularly their role as endocrine disruptors, and outlines relevant experimental protocols.

Introduction to 4-Octylphenol Isomers

4-Octylphenol (OP) encompasses a large group of isomeric organic compounds with the general chemical formula C₁₄H₂₂O. These isomers consist of a phenol ring substituted with an octyl group. The octyl group can be a straight chain (n-octyl) or branched, and it can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) position.[1][2] The diverse isomeric forms of **4-octylphenol** exhibit a range of physicochemical and biological properties. The most commercially significant isomer is 4-tert-octylphenol, which is widely used in the production of phenol/formaldehyde resins and octylphenol ethoxylates.[3]

Chemical Structures and Physicochemical Properties

The chemical structure and properties of **4-octylphenol** isomers vary significantly depending on the branching of the octyl chain and its position on the phenol ring. This section details the structures and physicochemical data for several key isomers.



Chemical Structures of Key 4-Octylphenol Isomers

Below are the chemical structures for prominent **4-octylphenol** isomers, visualized using the DOT language.

Chemical Structures of 4-Octylphenol Isomers

4-n-Octylphenol 4-tert-Octylphenol 2-n-Octylphenol 2-tert-Octylphenol node_4n node_4t node_2n node_2t

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Figure 1: Chemical structures of common **4-octylphenol** isomers.

Physicochemical Data of 4-Octylphenol Isomers

The following table summarizes the available quantitative data for various **4-octylphenol** isomers, facilitating easy comparison.



Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	logP
4-n- Octylpheno	1806-26-4	C14H22O	206.32	44-45	280	5.3
4-tert- Octylpheno	140-66-9	C14H22O	206.32	79-82	280-283	5.08
2-n- Octylpheno	949-13-3	C14H22O	206.32	-	-	-
2-tert- Octylpheno	3884-95-5	C14H22O	206.32	-	-	-
4-(1-Ethyl- 1,2- dimethylpe ntyl)phenol	866790- 14-9	C15H24O	220.35	-	-	-
4-(1-Ethyl- 1,4- dimethylpe ntyl)phenol	-	C15H24O	220.35	-	-	-

Note: Data for some isomers, particularly branched and meta-substituted isomers, are not readily available in public databases. The table will be updated as more information is procured.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of **4-octylphenol** isomers.



Synthesis of 4-Octylphenol Isomers

The primary method for synthesizing **4-octylphenol** isomers is the Friedel-Crafts alkylation of phenol with an appropriate octene or octanol in the presence of an acid catalyst.

Protocol for the Synthesis of 4-tert-Octylphenol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place phenol and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or a solid acid resin like Amberlyst-15).
- Addition of Alkylating Agent: Heat the mixture to the desired reaction temperature (typically 90-100°C). Slowly add diisobutylene (a precursor to the tert-octyl group) dropwise from the dropping funnel.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
 (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst. If a solid catalyst is used, it can be removed by filtration.
- Purification: The crude product is then purified by vacuum distillation to separate the desired 4-tert-octylphenol isomer from unreacted starting materials and other byproducts.[4]

Workflow for Synthesis of 4-tert-Octylphenol:



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Figure 2: General workflow for the synthesis of 4-tert-octylphenol.

Analytical Methods for Isomer Separation and Quantification

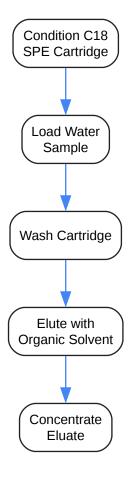
The analysis of **4-octylphenol** isomers often requires sophisticated chromatographic techniques to separate the complex mixture of isomers.



Protocol for Solid-Phase Extraction (SPE) from Water Samples:

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- Sample Loading: Pass the water sample through the conditioned cartridge. The 4octylphenol isomers will be retained on the C18 sorbent.
- Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
- Elution: Elute the retained **4-octylphenol** isomers with a suitable organic solvent such as methanol or acetonitrile.
- Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen before analysis.[4][5]

Workflow for Solid-Phase Extraction:





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Figure 3: Workflow for the solid-phase extraction of 4-octylphenol isomers.

Protocol for GC-MS Analysis with Derivatization:

- Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the octylphenol isomers is often derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out in an anhydrous solvent.[6]
- GC-MS Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms or equivalent.
 - Injector: Splitless injection is commonly used for trace analysis.
 - Oven Temperature Program: A temperature gradient is employed to separate the isomers, for example, starting at a lower temperature and ramping up to a higher temperature.
 - Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of the derivatized octylphenol isomers.[1][5]

Protocol for HPLC-Fluorescence Detection (FLD) Analysis:

- Mobile Phase: A mixture of acetonitrile and water is commonly used as the mobile phase in a reversed-phase HPLC system.
- Column: A C18 or C8 analytical column is typically employed.
- Fluorescence Detection: The native fluorescence of the phenol ring allows for sensitive detection. The excitation wavelength is typically around 225-230 nm, and the emission wavelength is around 300-310 nm.[7]
- Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards.



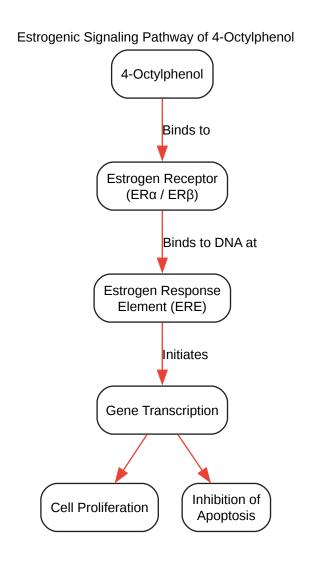
Biological Activity and Signaling Pathways

4-Octylphenol isomers, particularly 4-tert-octylphenol, are known endocrine-disrupting chemicals (EDCs) that exhibit estrogenic activity. They can mimic the action of the natural hormone 17β-estradiol and interact with estrogen receptors (ERs).

Estrogenic Signaling Pathway

The estrogenic activity of **4-octylphenol** is primarily mediated through its binding to estrogen receptors, predominantly ER α and ER β . This interaction can trigger a cascade of cellular events typically initiated by estradiol.

Estrogenic Signaling Pathway of 4-Octylphenol:



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Figure 4: Simplified estrogenic signaling pathway of **4-octylphenol**.

Experimental Assays for Estrogenicity

Several in vitro and in vivo assays are used to assess the estrogenic potential of **4-octylphenol** isomers.

MCF-7 Cell Proliferation Assay (E-SCREEN):

This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, which proliferates in the presence of estrogens.

- Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
- Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 4-octylphenol isomer). 17β-estradiol is used as a positive control.
- Incubation: The cells are incubated for a defined period (e.g., 6 days).
- Cell Proliferation Measurement: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.
- Data Analysis: The proliferative effect of the test compound is compared to that of the positive control to determine its relative estrogenic potency.[8][9][10]

Luciferase Reporter Gene Assay:

This assay provides a more direct measure of estrogen receptor activation.

- Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for the estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene.
- Treatment: The transfected cells are treated with the test compound.
- Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.



 Data Analysis: An increase in luciferase activity indicates that the test compound has activated the estrogen receptor.[11][12]

Conclusion

This technical guide has provided a detailed overview of **4-octylphenol** isomers, covering their chemical structures, physicochemical properties, synthesis, and analytical methods. The estrogenic activity of these compounds, a key area of research, has also been discussed along with relevant experimental protocols. The information presented here is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these important but environmentally persistent chemicals. Further research is needed to fully characterize the properties and biological activities of the less common isomers of **4-octylphenol**.

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